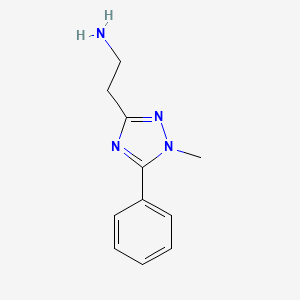
2-(1-Methyl-5-phenyl-1h-1,2,4-triazol-3-yl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methyl-5-phenyl-1h-1,2,4-triazol-3-yl)ethan-1-amine is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-5-phenyl-1h-1,2,4-triazol-3-yl)ethan-1-amine typically involves the formation of the triazole ring followed by the introduction of the ethanamine side chain. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(1-Methyl-5-phenyl-1h-1,2,4-triazol-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield triazole N-oxides, while reduction reactions can produce amine derivatives.
科学研究应用
2-(1-Methyl-5-phenyl-1h-1,2,4-triazol-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 2-(1-Methyl-5-phenyl-1h-1,2,4-triazol-3-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. Pathways involved may include signal transduction and metabolic pathways .
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with similar chemical properties.
1-Methyl-1,2,4-triazole: A methylated derivative of triazole.
5-Phenyl-1,2,4-triazole: A phenyl-substituted triazole compound.
Uniqueness
2-(1-Methyl-5-phenyl-1h-1,2,4-triazol-3-yl)ethan-1-amine is unique due to the combination of its triazole ring with both methyl and phenyl substituents, as well as the ethanamine side chain. This unique structure imparts specific chemical and biological properties that differentiate it from other triazole derivatives .
生物活性
2-(1-Methyl-5-phenyl-1H-1,2,4-triazol-3-yl)ethan-1-amine, also known by its CAS number 1285309-32-1, is a compound belonging to the triazole family, which has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
The molecular formula for this compound is C11H14N4 with a molecular weight of 202.26 g/mol. The compound is characterized by the presence of a triazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C11H14N4 |
| Molecular Weight | 202.26 g/mol |
| CAS Number | 1285309-32-1 |
| Appearance | Powder |
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant inhibition against various bacterial strains. A study evaluated its effectiveness against Mycobacterium tuberculosis and found promising results in inhibiting bacterial growth, suggesting potential use in tuberculosis therapy .
Anticancer Properties
The compound's anticancer activity has also been explored. In vitro studies demonstrated that derivatives of triazole compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast carcinoma), SW480 (colon carcinoma), and A549 (lung carcinoma). The mechanism involves cell cycle arrest and induction of apoptotic pathways . Specifically, structural optimization of related triazole compounds has shown enhanced antiproliferative effects against these cancer cells.
Antioxidant Activity
Antioxidant properties are another notable aspect of this compound. The DPPH radical scavenging assay indicated that certain triazole derivatives possess significant antioxidant activity. This suggests that this compound could play a role in protecting cells from oxidative stress .
The biological activities of triazole compounds are often attributed to their ability to interact with specific biological targets:
- Inhibition of Enzymes : Triazoles can inhibit enzymes critical for microbial survival and cancer cell proliferation.
- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes.
- Cell Signaling Pathways : Triazoles may modulate cell signaling pathways involved in apoptosis and cell cycle regulation.
Case Studies
Several case studies have highlighted the efficacy of triazole-based compounds:
Case Study 1: Antimycobacterial Activity
A series of synthesized triazole derivatives were tested for their ability to inhibit DprE1 enzyme in Mycobacterium tuberculosis. Among them, compounds similar to this compound showed IC50 values indicating potent inhibition .
Case Study 2: Anticancer Activity
In a comparative study involving various triazole derivatives against cancer cell lines, one derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics, affirming the potential of these compounds in cancer treatment .
属性
分子式 |
C11H14N4 |
|---|---|
分子量 |
202.26 g/mol |
IUPAC 名称 |
2-(1-methyl-5-phenyl-1,2,4-triazol-3-yl)ethanamine |
InChI |
InChI=1S/C11H14N4/c1-15-11(9-5-3-2-4-6-9)13-10(14-15)7-8-12/h2-6H,7-8,12H2,1H3 |
InChI 键 |
DBPKYLNQNTYGTO-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NC(=N1)CCN)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















